lithium;4-tert-butyl-1H-naphthalen-1-ide

Description

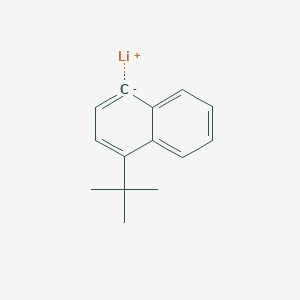

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

918411-12-8 |

|---|---|

Molecular Formula |

C14H15Li |

Molecular Weight |

190.2 g/mol |

IUPAC Name |

lithium;4-tert-butyl-1H-naphthalen-1-ide |

InChI |

InChI=1S/C14H15.Li/c1-14(2,3)13-10-6-8-11-7-4-5-9-12(11)13;/h4-7,9-10H,1-3H3;/q-1;+1 |

InChI Key |

OGYGBLCWIJJZII-UHFFFAOYSA-N |

Canonical SMILES |

[Li+].CC(C)(C)C1=CC=[C-]C2=CC=CC=C21 |

Origin of Product |

United States |

Synthetic Methodologies for Lithium 4 Tert Butyl 1h Naphthalen 1 Ide and Analogues

Preparation Protocols for Arene Radical Anion Species via Alkali Metal Reduction

The most common method for generating arene radical anions involves the direct reduction of the aromatic hydrocarbon by an alkali metal. This single electron transfer (SET) from the alkali metal to the lowest unoccupied molecular orbital (LUMO) of the arene results in the formation of a deeply colored radical anion solution.

The general reaction for the formation of lithium naphthalenide is as follows:

Li + C₁₀H₈ → Li⁺[C₁₀H₈]⁻•

For the specific synthesis of lithium 4-tert-butyl-1H-naphthalen-1-ide, the reaction involves the reduction of 4-tert-butyl-1H-naphthalene with lithium metal. The tert-butyl group influences the electronic properties and stability of the resulting radical anion.

Stoichiometric vs. Catalytic Reductive Methods

The generation of arene radical anions can be broadly categorized into stoichiometric and catalytic approaches.

Stoichiometric Methods:

Stoichiometric methods involve the direct reaction of the arene with a stoichiometric amount of a reducing agent, typically an alkali metal like lithium or sodium. This is the most traditional and widely used approach for generating arene radical anions in a laboratory setting. The process is straightforward and generally provides a high concentration of the desired radical anion. However, a significant drawback is the consumption of the metal reductant in stoichiometric quantities, which can lead to waste and purification challenges in subsequent reactions.

Catalytic Methods:

Catalytic methods for arene reduction are emerging as a more sustainable alternative. These methods often employ photocatalysis, where a photocatalyst absorbs light and initiates an electron transfer cascade to reduce the arene. While these methods are advantageous in terms of reducing waste and using milder reaction conditions, they are still under development for the large-scale synthesis of arene radical anions compared to the well-established stoichiometric methods. Recent advancements have explored the use of photoredox catalysis to generate radical anions for subsequent reactions, but these are often mechanistically complex and may not be suitable for all substrates. For instance, some photocatalytic systems are designed for specific transformations like hydrodehalogenation of aryl halides rather than the generation of stable radical anion solutions.

| Method | Description | Advantages | Disadvantages |

| Stoichiometric | Direct reaction of the arene with a stoichiometric amount of an alkali metal. | - Simple and well-established- High concentration of radical anion | - Generates stoichiometric waste- Can require harsh conditions |

| Catalytic | Use of a catalyst (e.g., photocatalyst) to facilitate the reduction of the arene. | - Reduced waste- Milder reaction conditions | - Often more complex- May have lower yields or concentrations |

Influence of Solvent Systems (e.g., Tetrahydrofuran)

The choice of solvent is critical in the synthesis and stability of arene radical anions. Ethereal solvents are typically employed due to their ability to solvate the alkali metal cation, which stabilizes the resulting radical anion. Tetrahydrofuran (B95107) (THF) is one of the most commonly used solvents for this purpose.

The key roles of THF in the formation of lithium naphthalenide and its analogues include:

Solvation of the Lithium Cation: The oxygen atom in THF possesses lone pairs of electrons that can coordinate with the lithium cation (Li⁺), forming a stable solvation shell around it. This solvation is crucial for stabilizing the charge-separated radical anion species in solution.

Facilitation of Electron Transfer: By solvating the lithium cation, THF helps to drive the equilibrium of the reaction towards the formation of the radical anion. The dissolution of the alkali metal is also enhanced in THF.

Stability of the Radical Anion: The solvated lithium cation forms a contact ion pair or a solvent-separated ion pair with the naphthalenide radical anion. This interaction helps to stabilize the radical anion and prevent its decomposition. Studies have shown that the stability of lithium naphthalenide solutions in THF is good, especially at lower temperatures. However, at room temperature, slow decomposition can occur over time, often involving reactions with the solvent itself.

While THF is widely used, other ethereal solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) and 1,2-dimethoxyethane (DME) can also be employed and may offer advantages in terms of stability or reactivity in certain applications.

Precursor Synthesis for 4-tert-Butyl-1H-naphthalene

The precursor for the target radical anion, 4-tert-butyl-1H-naphthalene, can be synthesized through various methods, with Friedel-Crafts alkylation being a prominent approach. This electrophilic aromatic substitution reaction involves the alkylation of an aromatic ring with an alkyl halide in the presence of a Lewis acid catalyst.

A plausible synthetic route to 4-tert-butyl-1H-naphthalene involves the reaction of naphthalene (B1677914) with a tert-butylating agent, such as tert-butyl chloride or isobutylene, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) or sulfuric acid (H₂SO₄). berkeley.edumnstate.edu

The reaction can be summarized as follows:

C₁₀H₈ + (CH₃)₃CCl --(AlCl₃)--> C₁₀H₇C(CH₃)₃ + HCl

It is important to note that Friedel-Crafts alkylations on naphthalene can lead to a mixture of isomers, and the reaction conditions (temperature, catalyst, and solvent) need to be carefully controlled to favor the formation of the desired 4-substituted product. Polysubstitution can also be a significant side reaction. ivypanda.com Purification of the desired isomer from the reaction mixture is typically achieved through techniques such as distillation or chromatography.

Spectroscopic Characterization Techniques for Radical Anion Formation (e.g., EPR, UV-Vis Spectroscopy)

The formation of the intensely colored lithium 4-tert-butyl-1H-naphthalen-1-ide radical anion can be monitored and characterized using spectroscopic techniques such as Electron Paramagnetic Resonance (EPR) and Ultraviolet-Visible (UV-Vis) spectroscopy.

EPR Spectroscopy:

EPR spectroscopy is a powerful tool for the direct detection and characterization of radical species. The spectrum of a naphthalenide radical anion is characterized by a complex pattern of lines arising from the hyperfine coupling of the unpaired electron with the magnetic nuclei (protons) of the naphthalene ring system.

| Parameter | Description | Expected Observation for 4-tert-Butyl-1H-naphthalen-1-ide |

| g-factor | A dimensionless constant that is characteristic of the radical. | Close to the free electron g-value of ~2.0023. |

| Hyperfine Coupling | Interaction of the unpaired electron with magnetic nuclei (¹H). | A complex pattern of lines reflecting the spin density at each proton position, influenced by the inductive effect of the tert-butyl group. |

UV-Vis Spectroscopy:

The formation of the naphthalenide radical anion is accompanied by the appearance of characteristic absorption bands in the UV-Vis spectrum, leading to the deep green color of the solution. The parent lithium naphthalenide in THF exhibits strong absorptions in the visible region. researchgate.net

For 4-tert-butyl-1H-naphthalen-1-ide, the absorption maxima are expected to be similar to those of the unsubstituted naphthalenide, although slight shifts (either bathochromic or hypsochromic) may occur due to the electronic effects of the tert-butyl substituent. The UV-Vis spectrum can be used to monitor the formation of the radical anion and to estimate its concentration based on the Beer-Lambert law, provided the molar absorptivity is known. nih.gov Studies on substituted naphthalene derivatives have shown that the position and intensity of the absorption bands are sensitive to the nature and position of the substituents. nih.gov

Quantitative Determination of Reagent Concentration in Solution

Accurate determination of the concentration of the lithium 4-tert-butyl-1H-naphthalen-1-ide solution is crucial for its stoichiometric use in subsequent reactions. Several titration methods are available for the quantification of organolithium reagents and related species. researchgate.netoregonstate.edu

One common and reliable method is titration with a standard solution of a secondary alcohol, such as sec-butanol, in the presence of an indicator. A widely used indicator for the titration of such deeply colored solutions is 1,1-diphenyl-2-pivaloylethylene or the use of a redox indicator that changes color upon reaction with the titrant after the radical anion has been consumed.

A common procedure involves the following steps:

An aliquot of the lithium 4-tert-butyl-1H-naphthalen-1-ide solution is taken under an inert atmosphere.

A suitable indicator is added.

The solution is titrated with a standardized solution of sec-butanol until a distinct color change indicates the endpoint.

The reaction at the endpoint involves the protonation of the radical anion by the alcohol.

Reactivity and Reaction Mechanisms of Lithium 4 Tert Butyl 1h Naphthalen 1 Ide

Single Electron Transfer (SET) Pathways

The foundational mechanism governing the reactivity of lithium 4-tert-butyl-1H-naphthalen-1-ide is the single electron transfer (SET). This process transforms a neutral organic substrate into a highly reactive radical-anion, which can then undergo subsequent reactions.

The formation of the lithium 4-tert-butylnaphthalenide radical-anion involves the transfer of an electron from the lithium metal atom into the lowest unoccupied molecular orbital (LUMO) of the 4-tert-butylnaphthalene molecule. core.ac.uk This creates a species, Li⁺[C₁₄H₁₆]⁻•, that is a potent reducing agent, with a reduction potential near -2.5 V versus the standard hydrogen electrode for the parent lithium naphthalenide. wikipedia.org

Formation: Li⁰ + (t-Bu)C₁₀H₇ → Li⁺[(t-Bu)C₁₀H₇]⁻•

Donation: Li⁺[(t-Bu)C₁₀H₇]⁻• + R-Z → (t-Bu)C₁₀H₇ + Li⁺[R-Z]⁻•

This electron transfer is a non-concerted pathway that initiates the subsequent chemical transformations of the substrate. scilit.com

The substrate radical-anion generated via SET is a key intermediate whose fate dictates the final products. This intermediate is often short-lived and can undergo fragmentation or be trapped by electrophiles. researchgate.net

In many cases, the initial radical-anion undergoes rapid fragmentation, typically involving the cleavage of the weakest bond to generate a radical and an anion. nih.gov The resulting radical can then be reduced by a second equivalent of the lithium naphthalenide to form a carbanion. This newly formed carbanion is a powerful nucleophile and can be trapped by a variety of electrophiles added to the reaction mixture. researchgate.net For example, reductive decyanation of dialkylacetonitriles with lithium naphthalenide generates carbanions that are readily trapped by alkyl halides, ketones, or aldehydes. researchgate.net Similarly, ester enolates formed through this reductive process can be trapped with reagents like phenylselenenyl bromide. researchgate.net

Reductive Cleavage Reactions

One of the most common applications of lithium 4-tert-butyl-1H-naphthalen-1-ide is to effect the reductive cleavage of various chemical bonds. This is a direct consequence of the SET mechanism, where the resulting radical-anion intermediate fragments.

The cleavage of carbon-heteroatom bonds is a widely used synthetic strategy for deprotection and for the formation of new carbon-carbon or carbon-hydrogen bonds. Lithium arene radical-anions are highly effective reagents for this purpose. core.ac.ukscilit.com

| Bond Type | Substrate Example | Product Type | Description |

| C-O | α,β-Epoxy Ketones | β-Hydroxy Ketones | Lithium naphthalenide serves as a mild and efficient reagent for the cleavage of the C-O bond in epoxides adjacent to a carbonyl group. rsc.org |

| C-O | Allylic Ketals | γ-Coupling Products | Arene-catalyzed lithiation can cleave allylic C-O bonds, leading to masked homoenolates that can react with electrophiles. researchgate.netcapes.gov.br |

| C-X | Alkyl/Aryl Halides | Organolithiums | Reductive lithiation of alkyl or aryl chlorides is a standard method for generating organolithium reagents. core.ac.ukresearchgate.net |

| C-N | N-Phenylaziridine | Ring-Opened Amine | The strained C-N bond of aziridines can be cleaved reductively. core.ac.uk |

| C-S | Phenylthioglycosides | Anomeric Anions | The reductive lithiation of thioglycosides is a key step in carbohydrate chemistry for generating reactive anomeric anions. researchgate.net |

| C-S | Sulfides and Sulfones | Alkanes | The C-S bond in sulfides and sulfones can be efficiently removed using lithium naphthalenide. scilit.com |

This table summarizes various reductive cleavage reactions of carbon-heteroatom bonds facilitated by lithium arene radical-anions.

While less common than C-heteroatom cleavage, the reductive cleavage of C-C bonds can be achieved, particularly in substrates containing strain or activating functional groups.

The generation of a radical anion can induce the cleavage of a strained C-C bond, as seen in the reduction of highly strained nanographene structures. nih.gov A more common synthetic application involves the reductive opening of strained rings like cyclopropanes. For instance, conjugated cyclopropyl (B3062369) ketones undergo ring-opening upon reduction, driven by the release of ring strain. acs.org Reductive decyanation, the removal of a nitrile group, is another prominent example of a C-C bond cleavage reaction induced by lithium naphthalenide, which proceeds smoothly to generate a carbanion intermediate. researchgate.net

| Substrate Type | Bond Cleavage Feature | Example |

| Strained Rings | Spirocyclic Core | The formation of a radical anion on a strained spiro-nanographene induces cleavage of the spirobifluorene core. nih.gov |

| Strained Rings | Cyclopropyl Ketones | Reductive opening of the three-membered ring is facilitated by conjugation with a ketone. acs.org |

| Activated Bonds | α-Cyanonitriles | The C-CN bond is cleaved to release the stable cyanide anion and generate a carbanion. researchgate.net |

This table presents examples of C-C bond cleavage reactions initiated by single-electron reduction.

Reductive Metallation Reactions for Organolithium Compound Formation

A primary goal of many reductive cleavage reactions is the generation of organolithium compounds, a process known as reductive metallation. core.ac.uk This method provides access to functionalized organolithium reagents that might be difficult to prepare by other means, such as direct deprotonation or halogen-metal exchange. escholarship.org

The process typically involves the two-electron reduction of a substrate with a suitable leaving group (Z), such as a halide or a thioether group. core.ac.uk The first SET from lithium 4-tert-butylnaphthalenide generates the radical anion [R-Z]⁻•, which fragments into a radical R• and an anion Z⁻. A second, rapid SET reduces the radical R• to the carbanion R⁻, which then forms the organolithium compound R-Li. escholarship.org

A clear example is the generation of a masked propanal homoenolate anion from 3-chloropropanal (B96773) diethyl acetal (B89532) using lithium naphthalenide. researchgate.net The resulting organolithium is a versatile intermediate that can react with a wide range of electrophiles. researchgate.net This methodology has been applied extensively, including in the total synthesis of complex natural products where functionalized organolithiums are key building blocks. core.ac.uk

Generation of Alkyllithium Reagents from Organic Halides

One of the primary applications of aromatic radical anions like lithium naphthalenide is the preparation of alkyllithium reagents from organic halides. wikipedia.org This transformation proceeds via a lithium-halogen exchange mechanism. While direct studies on lithium 4-tert-butyl-1H-naphthalen-1-ide are scarce, the general mechanism is expected to be analogous.

The process is initiated by the transfer of an electron from the lithium 4-tert-butyl-1H-naphthalen-1-ide to the organic halide (R-X). This results in the formation of a radical anion of the organic halide, which then fragments to yield an alkyl radical and a halide anion. A second electron transfer from another molecule of the lithium radical anion to the alkyl radical generates the alkyllithium reagent.

General Reaction Scheme:

ArH + Li → [ArH]•⁻Li⁺ (Formation of the radical anion)

[ArH]•⁻Li⁺ + R-X → ArH + [R-X]•⁻ + Li⁺

[R-X]•⁻ → R• + X⁻

[ArH]•⁻Li⁺ + R• → ArH + R-Li

The use of substituted naphthalenes can influence the efficiency and selectivity of this process. For instance, the related reagent lithium 4,4′-di-tert-butylbiphenylide (LiDBB) has been shown to be superior to lithium naphthalenide for generating alkyllithium reagents from alkyl chlorides, exhibiting fewer side reactions. lookchem.com This suggests that the tert-butyl group on the naphthalene (B1677914) ring of the target compound could similarly modulate its reactivity.

Table 1: Examples of Alkyllithium Reagents Generated Using Aromatic Radical Anions (Note: This table is illustrative and based on the general reactivity of related compounds, not specifically lithium 4-tert-butyl-1H-naphthalen-1-ide)

| Organic Halide | Aromatic Radical Anion | Alkyllithium Product |

| n-Butyl chloride | Lithium naphthalenide | n-Butyllithium |

| sec-Butyl chloride | Lithium naphthalenide | sec-Butyllithium |

| tert-Butyl chloride | LiDBB | tert-Butyllithium (B1211817) |

Formation of Other Anionic Intermediates

Beyond the generation of alkyllithiums, lithium 4-tert-butyl-1H-naphthalen-1-ide is expected to facilitate the formation of a variety of other anionic intermediates through reductive processes. These reactions are valuable in synthetic organic chemistry for creating new carbon-carbon and carbon-heteroatom bonds.

For example, lithium naphthalenide is known to induce the reductive decyanation of nitriles to generate carbanions, which can then be trapped by electrophiles. researchgate.net It is plausible that lithium 4-tert-butyl-1H-naphthalen-1-ide would behave similarly, offering a pathway to functionalized molecules. The in-situ generated anionic intermediates can react with a range of electrophiles such as aldehydes, ketones, and alkyl halides.

Regioselectivity and Stereoselectivity in Reductions

The regioselectivity and stereoselectivity of reductions mediated by aromatic radical anions are critical aspects of their synthetic utility. While specific data for lithium 4-tert-butyl-1H-naphthalen-1-ide is unavailable, insights can be drawn from related systems. For example, in the reduction of α,β-unsaturated ketones, the regioselectivity (1,2- vs. 1,4-addition) can be influenced by the nature of the reducing agent and the reaction conditions.

The stereoselectivity of reactions involving intermediates generated by these radical anions is also a key consideration. In the synthesis of complex molecules, controlling the stereochemistry is paramount. The steric bulk of the 4-tert-butyl group on the naphthalenide radical anion could potentially influence the stereochemical outcome of subsequent reactions of the generated anions, although this remains to be experimentally verified.

Influence of the 4-tert-Butyl Substituent on Reaction Kinetics and Thermodynamics

The presence of the 4-tert-butyl substituent on the naphthalene ring is expected to have a significant impact on both the kinetics and thermodynamics of the reactions involving lithium 4-tert-butyl-1H-naphthalen-1-ide.

Thermodynamics: The tert-butyl group is an electron-donating group, which would slightly destabilize the radical anion compared to unsubstituted lithium naphthalenide. This would make it a slightly stronger reducing agent. The standard reduction potential of the aromatic hydrocarbon is a key thermodynamic parameter. While the exact value for 4-tert-butylnaphthalene is not readily found, it is expected to be slightly more negative than that of naphthalene itself.

Table 2: Comparison of Properties of Related Aromatic Radical Anions (Note: This table provides a qualitative comparison based on general chemical principles.)

| Property | Lithium Naphthalenide (LN) | Lithium 4,4'-di-tert-butylbiphenylide (LiDBB) | Lithium 4-tert-Butyl-1H-naphthalen-1-ide (Expected) |

| Reducing Strength | Strong | Very Strong | Strong to Very Strong |

| Steric Hindrance | Low | High | Moderate |

| Solubility in Ethers | Good | Good | Good |

| Stability | Moderate | Higher than LN | Likely higher than LN |

Applications in Advanced Organic Synthesis

Construction of Carbon-Carbon Bonds

The generation of carbanionic species via reductive methods is a cornerstone of carbon-carbon bond formation, and lithium naphthalenide is a key reagent in this field.

Lithium naphthalenide (LN) is widely employed for the reductive cleavage of carbon-heteroatom and carbon-carbon bonds, followed by alkylation or arylation. A significant application is the reductive decyanation of nitriles. For instance, LN smoothly induces the reductive decyanation of various aryl- and pyridyl-substituted dialkylacetonitriles at -40 °C in THF. The in situ generated carbanions are readily trapped by a range of electrophiles, including alkyl halides, ketones, and aldehydes, to yield functionalized aromatic derivatives with a newly formed quaternary carbon center. researchgate.net

This methodology has also been extended to α-cyano ketones, providing a general and efficient route for the regiocontrolled α,α-dialkylation of ketones. researchgate.netresearchgate.net The process involves the reductive cleavage of the cyano group to form an enolate, which is then alkylated. This strategy has been instrumental in synthesizing highly substituted cyclic systems. For example, Diels-Alder adducts containing an angular cyano group can be treated with lithium naphthalenide and an alkylating agent to directly replace the cyano group with an alkyl substituent. researchgate.net

Table 1: Examples of Reductive Alkylation using Lithium Naphthalenide

| Substrate | Electrophile | Product Type | Reference |

| Aryl/Pyridyl-substituted dialkylacetonitriles | Alkyl halides, Ketones, Aldehydes | Functionalized aromatic derivatives | researchgate.net |

| α-Cyano ketones | Alkylating agents | α,α-Dialkylated ketones | researchgate.netresearchgate.net |

| α-Cyano esters | Alkylating agents | Highly substituted acetates | researchgate.net |

| Diels-Alder adducts with angular cyano group | Alkylating agents | Angularly substituted polycyclic systems | researchgate.net |

The ability of lithium naphthalenide to generate anions that can participate in subsequent reactions within the same pot makes it a valuable tool for tandem sequences. These reactions often involve the generation of an anion followed by its intramolecular or intermolecular trapping. researchgate.net

An example of such a sequence is the reductive cleavage of a functional group to generate a carbanion, which then undergoes cyclization. This has been used in the preparation of cyclobutyl ketones from substituted 1,4-dihalobutanes, where the key step is a reductive cyclization. researchgate.net Another powerful tandem reaction involves a conjugate addition followed by a cyclization. For instance, the addition of a lithium amide to an enoate can initiate a tandem conjugate addition/cyclization cascade to generate complex heterocyclic structures with high stereocontrol. researchgate.net

Furthermore, the anions generated from the reductive cleavage of nitriles or phosphono groups can be trapped by various electrophiles in a one-pot operation. researchgate.net This allows for the construction of complex molecular architectures efficiently. For example, the in situ generated carbanions from aryl-substituted dialkylacetonitriles can be trapped by electrophiles like ketones or aldehydes, leading to the formation of new C-C bonds and functionalized products in a single synthetic step. researchgate.net

Role in Complex Molecule Synthesis and Natural Product Total Synthesis

The unique reactivity of lithium naphthalenide has been harnessed in the total synthesis of several complex natural products. Its ability to facilitate key bond formations and functional group manipulations makes it an enabling tool for synthetic chemists.

One prominent example is its use in the total synthesis of (±)-6β-acetoxy-2-oxokolavenool. researchgate.net In this synthesis, a crucial step involves the reductive alkylation of an α-cyano ketone system to introduce an angular methyl group, a common structural motif in clerodane diterpenes. researchgate.net

Similarly, the total synthesis of the sesquiterpene (±)-α-alasken-8-one was achieved using a strategy that employed a lithium naphthalenide-induced reductive alkylation. researchgate.netresearchgate.net This key step was used to replace a phosphono group at a quaternary carbon center with an alkyl group on a Diels-Alder adduct, effectively installing a critical part of the carbon skeleton. researchgate.net

The power of reductive lithiation methodologies, for which lithium naphthalenide is a prime reagent, is also demonstrated in the total syntheses of prostaglandins (B1171923) like (±)-15-deoxy-Δ12,14-PGJ2 and the neuroexcitatory amino acid (-)-kainic acid. core.ac.uk These syntheses showcase the reliability and effectiveness of this reagent in constructing intricate molecular architectures.

Information on "lithium;4-tert-butyl-1H-naphthalen-1-ide" is Not Available

Extensive research has yielded no specific information on the chemical compound "this compound" or its applications in advanced organic synthesis, including stereochemical control in synthetic transformations.

Searches for this particular substituted naphthalenide did not return any relevant scholarly articles, research findings, or data that would allow for the generation of a scientifically accurate article as per the requested outline. The compound does not appear in chemical databases or literature concerning stereoselective reactions.

While information is available for the related, unsubstituted parent compound, lithium naphthalenide , and other substituted radical anions like lithium 4,4'-di-tert-butylbiphenylide (LDBB), the strict adherence to the specified subject "this compound" prevents the inclusion of this information. For instance, studies on lithium naphthalenide have shown its utility in the reductive opening of chiral aziridines to produce enantiomerically pure compounds. However, no such applications or even the synthesis of the 4-tert-butyl derivative have been documented in the available resources.

Similarly, other related compounds are known, such as 4-(tert-butyl)naphthalen-1-ol, but this does not provide a basis for an article on the specified lithium salt and its role in stereochemical control.

Therefore, due to the lack of available scientific literature and data for "this compound," it is not possible to provide the requested article.

Lithium 4 Tert Butyl 1h Naphthalen 1 Ide in Polymer Chemistry

Initiation of Anionic Polymerization

The initiation of anionic polymerization by lithium naphthalenide and its derivatives, such as lithium 4-tert-butyl-1H-naphthalen-1-ide, is a cornerstone of controlled polymer synthesis. These initiators are particularly valued for their ability to generate "living" polymers, a concept that revolutionized polymer chemistry by allowing for unprecedented control over the final macromolecular structure.

The process begins with a single-electron transfer from the naphthalenide radical anion to a suitable monomer. This creates a monomer radical anion. For many common monomers like styrene, these monomer radical anions rapidly dimerize to form a dianion, which then serves as the active species for polymer chain growth. This dianion is a bifunctional initiator, meaning the polymer chain grows simultaneously in two directions from the central point of initiation. This bifunctional nature is a key characteristic of naphthalene-based initiators.

Anionic polymerization initiated by lithium 4-tert-butyl-1H-naphthalen-1-ide proceeds via a living mechanism, provided that the reaction system is free of terminating impurities like water, oxygen, or carbon dioxide. umn.edu A "living" polymerization is characterized by the absence of chain transfer and chain termination steps. umn.edu This ensures that the anionic propagating chain ends remain active until intentionally "killed" by the addition of a terminating agent. umn.edulibretexts.org

The mechanism for controlled synthesis relies on an equilibrium between different states of the propagating chain end. With a lithium counter-ion, the active carbanion can exist in a polar covalent state or as an ion pair. libretexts.org The covalent species is considered dormant, protecting the chain end from side reactions, while the ion pair is the actively growing state. libretexts.org This equilibrium limits the concentration of highly reactive species at any given moment, suppressing unwanted side reactions and ensuring that all chains grow at a relatively uniform rate. libretexts.org This controlled process allows for the synthesis of polymers where the molecular weight increases linearly with monomer conversion. libretexts.org

A significant advantage of using initiators like lithium 4-tert-butyl-1H-naphthalen-1-ide is the exceptional control it affords over the polymer's architecture and molecular weight distribution (MWD). Because the polymerization is living and initiation is typically fast compared to propagation, all polymer chains are initiated at roughly the same time and grow at the same rate. This results in polymers with a very narrow molecular weight distribution, often with polydispersity indices (PDI or M_w/M_n) approaching the theoretical Poisson distribution value of 1.0. umn.edu Studies using the parent compound, lithium naphthalenide, have demonstrated the synthesis of polymers with PDI values below 1.1.

The living nature of the chain ends allows for the synthesis of complex polymer architectures with high precision. Since the anionic ends remain active after all the initial monomer is consumed, a second, different monomer can be introduced to the system. This sequential monomer addition leads to the formation of well-defined block copolymers. umn.edu Because lithium naphthalenide initiators are bifunctional, they are particularly well-suited for creating ABA triblock copolymers in a two-step process. First, monomer A is polymerized to form a living A-block with active anions at both ends. Then, monomer B is added, polymerizing from both ends to create the final ABA structure. This method has been used to synthesize materials like PMBA-b-PI-b-PMBA triblock copolymers using a potassium/naphthalene (B1677914) initiator. rsc.org

| Parameter | Observation | Implication for Control |

| Initiation | Fast and efficient single-electron transfer followed by dimerization. | All polymer chains begin growing nearly simultaneously. |

| Propagation | "Living" chain ends with no inherent termination or transfer. | Polymer molecular weight is directly proportional to the monomer-to-initiator ratio. |

| Polydispersity | Produces polymers with very low PDI values (M_w/M_n < 1.1). | High degree of uniformity in chain length. |

| Architecture | Bifunctional initiator allows for sequential monomer addition. | Efficient synthesis of ABA triblock copolymers and other complex structures. |

This interactive table summarizes the features of naphthalenide-initiated polymerization that enable control over polymer synthesis.

Electron Transfer Initiation in Various Monomer Systems

The initiation mechanism of lithium 4-tert-butyl-1H-naphthalen-1-ide is based on electron transfer (ET). The initiator itself is a radical anion, where the naphthalene moiety has accepted an electron from a lithium atom into its π-system. researchgate.net This "solvated electron" is readily transferred to a monomer with a sufficiently electron-accepting group, such as the vinyl group in styrenes and dienes, or the carbonyl group in methacrylates. researchgate.net

This initiation process can be generalized as:

Formation of Initiator: Naphthalene + Li → [Naphthalene]•⁻ Li⁺

Electron Transfer to Monomer: [Naphthalene]•⁻ Li⁺ + Monomer → Naphthalene + [Monomer]•⁻ Li⁺

Dimerization: 2 [Monomer]•⁻ Li⁺ → ⁻Li⁺[Monomer-Monomer]⁻Li⁺

Propagation: The resulting dianion propagates by adding monomer units at both ends.

This ET mechanism is effective for a variety of monomer systems.

Styrenic Monomers: Styrene and its derivatives, such as 4-tert-butylstyrene, are classic examples. The electron-withdrawing phenyl group stabilizes the resulting anion. youtube.com

Dienes: Monomers like butadiene and isoprene (B109036) are readily polymerized to produce important elastomers like polybutadiene (B167195) and polyisoprene.

Methacrylates: Monomers such as methyl methacrylate (B99206) (MMA) can be polymerized, although it requires low temperatures to suppress side reactions involving the carbonyl group of the ester.

Protected Functional Monomers: Silyl-protected monomers, like 4-(tert-butyldimethylsilyl)oxystyrene, can undergo living anionic polymerization, allowing for the creation of well-defined functional polymers after a deprotection step. cmu.edu

Acetylenic Monomers: Certain monomers with triple bonds, like p-diethynylbenzene, can also be polymerized anionically, leading to conjugated polymer backbones. nih.gov

The versatility of the electron transfer initiation makes lithium naphthalenide and its derivatives powerful tools for creating a wide range of polymeric materials.

Influence of Arene Structure on Polymerization Efficiency

The structure of the aromatic radical-anion initiator plays a critical role in the efficiency and outcome of the polymerization. The substitution of a bulky 4-tert-butyl group onto the naphthalene ring, creating lithium 4-tert-butyl-1H-naphthalen-1-ide, has several important implications compared to the unsubstituted lithium naphthalenide.

The tert-butyl group is sterically demanding and electron-donating. These characteristics can influence:

Initiator Stability and Solubility: The bulky group can enhance the solubility of the initiator in non-polar hydrocarbon solvents, which are often preferred for the polymerization of dienes to control microstructure.

Polymer Microstructure: The steric bulk of the initiator can influence the stereochemistry of monomer addition during the propagation step. In the polymerization of dienes, for example, the steric environment around the propagating carbanion, which is influenced by the initiator fragment and the counter-ion, can affect the ratio of cis-1,4, trans-1,4, and vinyl (1,2 or 3,4) units in the final polymer. Research on other sterically hindered lithium-based initiators has shown a direct correlation between the initiator's steric volume and the resulting 1,4-unit content in polybutadiene. rsc.org A larger steric volume tends to favor higher 1,4-unit content. rsc.org

Solution Phase Behavior and Aggregation Phenomena

Solvation Effects and Ion Pairing of Lithium Counterions

The behavior of lithium;4-tert-butyl-1H-naphthalen-1-ide in solution is critically dependent on the solvent's ability to solvate the lithium (Li⁺) counterion. numberanalytics.com Ethereal solvents such as tetrahydrofuran (B95107) (THF) or dimethoxyethane (DME) are commonly used because their Lewis basic oxygen atoms can coordinate to the Lewis acidic Li⁺ ion. conicet.gov.arlibretexts.org This solvation process is fundamental to the stability and reactivity of the organolithium compound. numberanalytics.com

Two primary forms of ion pairs are observed in solution:

Contact Ion Pairs (CIPs): In this arrangement, the lithium cation and the naphthalenide anion are in direct contact. CIPs are generally favored in non-polar or weakly coordinating solvents. conicet.gov.ar

Solvent-Separated Ion Pairs (SSIPs): In this form, one or more solvent molecules are inserted between the lithium cation and the anion. conicet.gov.ar The formation of SSIPs is enhanced in strongly coordinating solvents like THF. conicet.gov.ar

The equilibrium between CIPs and SSIPs is a crucial determinant of reactivity. For instance, with lithium naphthalenide, THF is a more effective coordinating agent than other ethers like diethyl ether (DEE). conicet.gov.ar This enhanced coordination favors the generation of SSIPs, which increases the solubility and reactivity of the lithium naphthalenide. conicet.gov.ar In less coordinating solvents, the species may remain in a less reactive, aggregated state. conicet.gov.ar The concentration of the lithium salt itself can also influence the solution structure; higher concentrations of lithium naphthalenide in 2-methyltetrahydrofuran (B130290) have been shown to generate a greater proportion of the dianion species, which alters the equilibrium potential of the solution. acs.org

Aggregation States of Organolithium Species in Solution

The tendency of organolithium compounds to aggregate is a defining feature of their chemistry, driven by the desire to stabilize the electron-deficient lithium centers through multicenter bonding. wikipedia.orgfiveable.me These reagents form a variety of structures in solution, with the specific aggregation number—the number of monomeric units in the cluster—depending on factors like the steric bulk of the organic group and the coordinating ability of the solvent. fiveable.mefishersci.frethz.ch

Organolithium compounds can form a range of aggregates, most commonly dimers, tetramers, and hexamers. fishersci.fr For example, methyllithium (B1224462) exists as a tetramer in THF, while n-butyllithium forms hexamers in non-coordinating solvents like hexane (B92381) and tetramers in diethyl ether. fishersci.fr The steric hindrance of the organic substituent plays a major role; the bulky tert-butyllithium (B1211817) exists as a tetramer even in hydrocarbon solvents. wikipedia.orgfishersci.fr Lithium amides, such as lithium diisopropylamide (LDA), generally exist as dimers in ethereal solvents. wikipedia.org The equilibrium between these different aggregation states is dynamic, and the less aggregated species are generally more reactive. ethz.ch

| Compound | Solvent | Aggregation Number (n) | Reference |

|---|---|---|---|

| Methyllithium | Tetrahydrofuran (THF) | 4 | fishersci.fr |

| n-Butyllithium | Hexane | 6 | fishersci.fr |

| n-Butyllithium | Diethyl ether | 4 | fishersci.fr |

| sec-Butyllithium | Cyclopentane | 4 | fishersci.fr |

| tert-Butyllithium | Pentane | 4 | fishersci.fr |

| Phenyllithium | Diethyl ether | 2 | fishersci.fr |

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure and aggregation state of organolithium compounds in solution. wikipedia.org Both ⁶Li and ⁷Li isotopes are NMR-active, providing direct insight into the electronic environment of the lithium cation. wikipedia.orgnorthwestern.edu

⁷Li NMR: This nucleus is the most commonly used probe due to its high natural abundance and sensitivity. northwestern.edu The chemical shift of the ⁷Li signal is highly sensitive to the aggregation state and the nature of ion pairing (CIP vs. SSIP). researchgate.net Different aggregates (dimer, tetramer) in solution often give rise to distinct ⁷Li NMR signals, allowing for their identification and quantification. researchgate.net

⁶Li NMR: Although less sensitive, the ⁶Li isotope has a much smaller nuclear quadrupole moment, resulting in significantly sharper NMR signals. northwestern.edu This can provide higher resolution for distinguishing between similar lithium environments.

¹³C NMR: The ¹³C chemical shifts of the carbon atoms bonded to lithium are also indicative of the aggregation state. Furthermore, the observation of scalar coupling between ¹³C and ⁶Li (¹J(¹³C-⁶Li)) can provide definitive proof of the C-Li bond and information about the number of lithium atoms bonded to a specific carbon within an aggregate. acs.org

Diffusion-Ordered NMR Spectroscopy (DOSY): This technique can be used to estimate the size of molecules and aggregates in solution, providing further evidence for their state of aggregation. researchgate.net

For lithium naphthalenide radical anions, paramagnetic NMR shifts for ⁷Li have been measured, showing a dependence on concentration that suggests dynamic processes involving lithium cation exchange. rsc.org

Dynamic Equilibria and Exchange Processes in Solution

The structures of organolithium aggregates in solution are not static. ethz.ch Instead, they exist in a state of dynamic equilibrium, where monomeric units and different aggregates rapidly interconvert. ethz.chresearchgate.net This can be represented by a general equilibrium: (RLi)n ⇌ n RLi numberanalytics.com

The position of this equilibrium is influenced by solvent, temperature, and concentration. ethz.chnumberanalytics.com For example, adding a strongly coordinating solvent like THF or an additive like N,N,N′,N′-tetramethylethylenediamine (TMEDA) can break down larger aggregates into smaller, more reactive species. fishersci.fr These dynamic exchanges also occur between different types of organolithium aggregates when mixed in solution. acs.org This dynamic behavior is crucial, as the reactivity of an organolithium reagent is often governed by the concentration of the most reactive species in the equilibrium, which is typically the monomer or a smaller aggregate. nih.gov

Impact of 4-tert-Butyl Substitution on Aggregation and Reactivity

The introduction of a bulky 4-tert-butyl group onto the naphthalene (B1677914) ring has a significant impact on the aggregation and reactivity of the corresponding lithium naphthalenide. Steric hindrance is a major factor controlling the size of organolithium aggregates. wikipedia.org

The large tert-butyl group sterically disfavors the formation of large, compact clusters. While unsubstituted lithium naphthalenide can form more complex aggregates, the presence of the tert-butyl group would likely shift the dynamic equilibrium toward smaller species, such as dimers and monomers. This effect is well-documented for other bulky organolithium reagents. fishersci.fr For example, studies on lithium 4,4'-di-tert-butylbiphenylide (LiDBB), a structurally related reagent, show that it exists as a stable and highly effective reductant, with its properties being heavily influenced by solution conditions. researchgate.netescholarship.org

The consequence of reduced aggregation is a marked increase in reactivity. numberanalytics.comconicet.gov.ar In smaller aggregates or as monomers, the carbanionic center of the naphthalenide is more sterically accessible to electrophiles, and the lithium cation is more readily solvated. numberanalytics.com This leads to higher solubility and faster reaction rates compared to a less sterically hindered analogue, which might be sequestered in larger, less reactive aggregates. conicet.gov.ar Therefore, the 4-tert-butyl substituent serves to enhance the utility of the reagent by promoting the formation of more reactive, lower-order species in solution.

Coordination Chemistry of Lithium Naphthalenide Derivatives

Interaction with Metal Centers (e.g., Scandium)

The reaction of alkali metal naphthalenides with scandium(III) precursors leads to the formation of scandium complexes featuring a reduced arene ligand. For instance, the reaction of scandium(III) anilides, such as [Sc(X){N(tBu)Xy}2(thf)] (where Xy = C6H3-3,5-Me2), with potassium naphthalenide yields scandium complexes containing a naphthalenide dianion, [K(thf)n][Sc{N(tBu)Xy}2(C10H8)]. nih.gov In these complexes, the scandium(III) center is bonded to the naphthalene (B1677914) dianion. nih.gov

The formation of such scandium-naphthalenide complexes involves the reduction of the scandium center, with the naphthalenide acting as the reducing agent and subsequently as a ligand. The nature of the final product is highly dependent on the stoichiometry of the reactants and the reaction conditions.

Role of the Naphthalenide Anion as a Ligand

The naphthalenide anion, and by extension the 4-tert-butyl-1H-naphthalen-1-ide anion, can act as a versatile ligand in coordination complexes. In the case of the aforementioned scandium complexes, single-crystal X-ray diffraction studies have revealed that the naphthalene dianion can coordinate to the scandium(III) center in a σ²:π-coordination mode. nih.gov This indicates that while there are two primary, stronger sigma-like interactions between the scandium and two carbon atoms of the naphthalene ring, there are also weaker pi-interactions with other carbon atoms of the aromatic system. nih.gov

The bonding between the scandium center and the naphthalenide ligand has been further elucidated by quantum chemical calculations, which confirm the +3 oxidation state of scandium and highlight the significant charge transfer from the naphthalenide ligand to the metal center. nih.gov The carbon atoms of the naphthalenide ring directly bonded to the scandium atom exhibit a more negative Natural Bond Orbital (NBO) charge compared to the other carbon atoms in the ring, underscoring the localized nature of the primary metal-ligand interaction. nih.gov

The presence of the tert-butyl group on the naphthalene ring would likely modulate the electronic distribution within the ligand, potentially influencing the strength and nature of the Sc-C bonds. The steric hindrance from the tert-butyl group could also favor specific coordination geometries or hinder the formation of certain multinuclear species.

Solvent-Separated vs. Contact Ion Pairs and Their Spectroscopic Characterization

In solution, lithium naphthalenide derivatives can exist as different types of ion pairs, primarily as contact ion pairs (CIPs) and solvent-separated ion pairs (SSIPs). conicet.gov.ar In a CIP, the lithium cation and the naphthalenide anion are in direct contact, whereas in an SSIP, they are separated by one or more solvent molecules. The equilibrium between these forms is highly dependent on the solvent's polarity and coordinating ability, the temperature, and the nature of the cation and anion. conicet.gov.ar

For example, in a strongly coordinating solvent like tetrahydrofuran (B95107) (THF), lithium naphthalenide exists predominantly as a solvent-separated ion pair. conicet.gov.ar In contrast, sodium naphthalenide in the same solvent tends to form contact ion pairs. conicet.gov.ar This difference is attributed to the higher charge density of the smaller lithium cation, which promotes stronger solvation. The formation of SSIPs is generally favored in more polar solvents. conicet.gov.ar

The distinction between CIPs and SSIPs can be made through various spectroscopic techniques, including UV-Vis and NMR spectroscopy.

UV-Vis Spectroscopy: The electronic absorption spectrum of the naphthalenide radical anion is sensitive to its ionic environment. The position and shape of the absorption bands can differ between CIPs and SSIPs. For instance, studies on related systems have shown that the formation of contact ion pairs can lead to a blueshift in the UV-Vis absorption spectrum at high concentrations. rsc.org

NMR Spectroscopy: NMR spectroscopy, particularly ¹H, ¹³C, and ⁷Li NMR, is a powerful tool for studying ion pairing. The chemical shifts of the protons and carbons on the naphthalenide ring, as well as the chemical shift and quadrupolar coupling of the ⁷Li nucleus, are influenced by the proximity of the counter-ion. In some cases, distinct signals for CIPs and SSIPs can be observed and quantified. iaea.org For example, ¹H and ¹³C NMR spectra of the reaction products of lithium naphthalenide show distinct chemical shifts for the resulting species. researchgate.net

The table below summarizes typical spectroscopic data for lithium naphthalenide in THF, where it primarily exists as a solvent-separated ion pair.

| Spectroscopic Data for Lithium Naphthalenide in THF | |

| Technique | Observed Features |

| UV-Vis Spectroscopy | Absorption minima around 411 nm. rsc.org |

| ¹H NMR Spectroscopy | Complex multiplets in the aromatic region. researchgate.net |

| ¹³C NMR Spectroscopy | Multiple resonances corresponding to the different carbon environments in the naphthalene ring. researchgate.net |

Influence of Coordination on Reactivity and Selectivity

The nature of the ion pair (CIP vs. SSIP) has a profound impact on the reactivity and selectivity of lithium naphthalenide derivatives. conicet.gov.ariaea.org Generally, solvent-separated ion pairs are more reactive than contact ion pairs. conicet.gov.ar In an SSIP, the naphthalenide anion is more "free" and its reducing power is enhanced. This increased reactivity can lead to higher reaction rates and, in polymerization reactions, can result in polymers with lower molar masses due to a higher effective concentration of the initiator. conicet.gov.ar

The coordination of the lithium cation by the solvent is a key factor. Solvents that strongly coordinate with the lithium cation favor the formation of SSIPs, thereby increasing the solubility and reactivity of the lithium naphthalenide. conicet.gov.ar The choice of solvent can thus be used to tune the reactivity of the system. For instance, the use of a more polar solvent can enhance the formation of SSIPs and consequently alter the course of a reaction.

In the context of reactions involving metal centers like scandium, the nature of the lithium naphthalenide ion pair in the reaction medium would significantly influence the kinetics of the reduction and ligation process. The formation of a scandium-naphthalenide complex from a solvent-separated lithium naphthalenide would likely proceed through a different transition state and with a different rate compared to a reaction involving a contact ion pair. This can have implications for the final structure and properties of the resulting organometallic complex.

Future Research Directions and Emerging Applications

Development of Novel Synthetic Methodologies Utilizing 4-tert-Butyl-1H-naphthalen-1-ide

The future development of synthetic methodologies involving lithium;4-tert-butyl-1H-naphthalen-1-ide is poised to expand beyond its current applications. Research is increasingly directed towards harnessing its reductive power for the synthesis of advanced materials and complex organic molecules under mild conditions.

One promising area is the preparation of well-defined, zerovalent metal nanoparticles. rsc.org The instantaneous reduction afforded by solutions of lithium arene radical anions is ideal for controlling the nucleation and growth of nanoparticles. rsc.org The tert-butyl group on the naphthalene (B1677914) ring can enhance the stability of the reagent in ethereal solvents like tetrahydrofuran (B95107) (THF), allowing for more controlled and reproducible syntheses. rsc.org Future studies will likely explore the synthesis of a wider range of metallic and intermetallic nanoparticles using this reagent.

Another significant research thrust is the development of transition-metal-free carbon-carbon bond-forming reactions. nih.gov The ability of reagents like this compound to generate radical intermediates from organic halides provides a powerful tool for constructing complex molecular architectures without the need for expensive and toxic heavy metals. nih.gov Research will likely focus on expanding the scope of these reactions to include a broader range of electrophiles and nucleophiles.

A hypothetical study might investigate the synthesis of iron-based nanoparticles for catalytic applications, as detailed in the table below.

Table 1: Hypothetical Synthesis of Fe(0) Nanoparticles using this compound

| Entry | Precursor | Solvent | Temperature (°C) | Resulting Particle Size (nm) |

|---|---|---|---|---|

| 1 | Iron(III) chloride | THF | 25 | ~3 |

| 2 | Iron(III) chloride | 2-MeTHF | 0 | ~2.5 |

| 3 | Iron(II) bromide | THF | 25 | ~4 |

Exploration of New Substrate Classes for Reductive Transformations

The exploration of novel substrate classes for reductive transformations represents a major frontier. While lithium naphthalenide is known to reduce a variety of functional groups, the specific reactivity profile of the 4-tert-butyl derivative remains an area of active investigation. Its enhanced stability and solubility may allow for reactions with substrates that are challenging for the parent compound.

Future research will likely target the reductive defunctionalization of highly stable or inert chemical bonds. This includes the activation of aryl-halide bonds in complex, polyhalogenated aromatic compounds, which are often persistent environmental pollutants. nih.gov Furthermore, the selective reduction of functional groups in the presence of other sensitive moieties is a key goal. The steric bulk of the tert-butyl group could impart unique selectivity, allowing for the reduction of less hindered functional groups within a complex molecule.

Another emerging application is in the synthesis of intermetallic compounds for catalysis. The co-reduction of two or more different metal salts can lead to the formation of highly active and selective catalysts. nih.govacs.org For instance, the this compound-driven synthesis of platinum-tin (Pt-Sn) intermetallic catalysts has shown great promise in the selective hydrogenation of unsaturated aldehydes to unsaturated alcohols, a difficult transformation. nih.govacs.org

Future work could explore reductions of various metal precursors to form novel bimetallic catalysts as outlined in the hypothetical data below.

Table 2: Prospective Reductive Synthesis of Bimetallic Nanocatalysts

| Entry | Metal Precursor 1 | Metal Precursor 2 | Product | Application |

|---|---|---|---|---|

| 1 | Platinum(II) chloride | Tin(II) chloride | Pt₃Sn | Selective Hydrogenation |

| 2 | Palladium(II) acetate | Copper(I) iodide | PdCu | Cross-Coupling |

| 3 | Nickel(II) chloride | Iron(III) chloride | NiFe | Electrocatalysis |

Advanced Computational Modeling for Predictive Reactivity and Mechanism Elucidation

The use of advanced computational modeling, particularly density functional theory (DFT), is becoming indispensable for understanding and predicting the behavior of reactive species like this compound. nih.govacs.org Future research will heavily rely on these in silico methods to accelerate discovery and optimize reaction conditions.

Computational studies can provide deep insights into the electronic structure of the radical anion and how the tert-butyl substituent modulates its reduction potential and stability. acs.org This knowledge is crucial for rationally designing experiments and selecting the appropriate reagent for a specific transformation. DFT calculations can be used to model the entire reaction pathway for a single-electron transfer process, identifying transition states and intermediates. acs.org This allows for a detailed elucidation of the reaction mechanism, which can be difficult to probe experimentally. nih.gov

Furthermore, computational models can predict the selectivity of reductions. By calculating the energy barriers for competing reaction pathways, researchers can anticipate which functional group in a complex molecule is most likely to be reduced. This predictive power can significantly reduce the amount of empirical screening required to develop new synthetic methods. The interaction between the lithium cation, the naphthalenide radical anion, and the solvent can also be modeled to understand its aggregation state and how this influences reactivity. rsc.org

Table 3: Calculated Properties for Substituted Naphthalenide Radical Anions

| Naphthalenide Derivative | Calculated Reduction Potential (V vs. Fc/Fc⁺) | Key Finding |

|---|---|---|

| Naphthalene | -2.50 | Baseline for comparison |

| 4-tert-Butylnaphthalene | -2.58 | Increased electron-donating character |

| 4-Cyanonaphthalene | -2.25 | Electron-withdrawing group lowers potential |

Design of Tailored Electron Transfer Reagents with Enhanced Selectivity or Stability

Building on the insights gained from both experimental and computational studies, a key future direction is the rational design of new electron transfer reagents based on the 4-tert-butylnaphthalene scaffold. The goal is to create reagents with tailored properties, such as enhanced selectivity, increased stability, or finely-tuned reduction potentials.

By introducing different substituents at various positions on the naphthalene ring, it is possible to modulate the electronic and steric properties of the resulting radical anion. For example, incorporating additional electron-donating groups could create an even more powerful reducing agent, while adding chiral auxiliaries could enable enantioselective reductions.

The stability of the reagent is also a critical factor, particularly for large-scale applications. rsc.org Research into new solvent systems or the incorporation of the naphthalenide moiety into a polymeric backbone could lead to more robust and recyclable SET reagents. The development of solid-supported versions of these reagents could also simplify purification and facilitate their use in flow chemistry systems. nih.gov

The ultimate aim is to develop a toolbox of related SET reagents, each with a specific and predictable reactivity profile, allowing chemists to choose the optimal reagent for any given synthetic challenge.

Table 4: Hypothetical Design of Functionalized Naphthalenide Reagents

| Reagent | Substituent(s) | Predicted Property | Potential Application |

|---|---|---|---|

| 1 | 4,5-Di-tert-butyl | Increased stability/solubility | General purpose reductant |

| 2 | 4-tert-Butyl, 2-methoxy | Modified redox potential | Chemoselective reductions |

| 3 | 4-tert-Butyl, 2-(N,N-dimethylamino) | Cation chelation | Control of aggregation/reactivity |

Q & A

Q. What are the optimal synthetic routes for lithium;4-tert-butyl-1H-naphthalen-1-ide, and how can purity be ensured?

- Methodological Answer : Synthesis typically involves deprotonation of 4-tert-butyl-1H-naphthalen-1-ol using lithium bases (e.g., LiHMDS or LiTMP) in anhydrous solvents like THF or DME at low temperatures (−78°C). Purity is ensured via recrystallization from non-polar solvents (e.g., hexane) and characterized by melting point analysis. Residual solvents and byproducts are quantified via -NMR and elemental analysis. For structurally similar tert-butyl naphthalenol derivatives, reaction conditions (e.g., molar ratios, solvent choices) are critical to avoid side reactions like oligomerization .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- X-ray Diffraction (XRD) : Single-crystal XRD with programs like SHELXL refines the structure, resolving bond lengths and angles. ORTEP-III visualizes thermal ellipsoids to assess crystallographic disorder .

- NMR Spectroscopy : -NMR identifies lithium coordination environments, while - and -NMR confirm substituent placement and aromaticity.

- Mass Spectrometry : High-resolution ESI-MS verifies molecular ion peaks and isotopic patterns.

- Table : Example XRD Parameters

| Parameter | Typical Value |

|---|---|

| Space Group | P |

| Resolution | 0.8 Å |

| R-factor | < 0.05 |

Advanced Research Questions

Q. How can density functional theory (DFT) be applied to study the electronic structure of this lithium naphthalenide?

- Methodological Answer : DFT calculations (e.g., B3LYP/6-311+G(d,p)) model the compound’s electronic structure, including charge distribution and frontier molecular orbitals. The Colle-Salvetti correlation-energy formula, implemented in Gaussian or ORCA, calculates interaction energies between lithium and the naphthalenide framework. Basis set superposition error (BSSE) corrections are applied to dimeric systems. Validation involves comparing computed IR/Raman spectra with experimental data .

Q. How should researchers address discrepancies between experimental and computational data regarding the compound's geometry?

- Methodological Answer : Discrepancies arise from solvent effects or approximations in DFT functionals. Strategies include:

- Solvent Modeling : Use implicit solvation models (e.g., PCM) in DFT to mimic experimental conditions.

- Hybrid Methods : Combine XRD data with molecular dynamics (MD) simulations to account for crystal packing forces.

- Error Analysis : Quantify RMSD between computed and experimental bond lengths. Adjust functional choice (e.g., switching from B3LYP to ωB97X-D for dispersion corrections) .

Q. What strategies are recommended for analyzing contradictory spectroscopic data in different solvent environments?

- Methodological Answer :

- Variable-Temperature NMR : Resolve dynamic processes (e.g., lithium ion dissociation) by acquiring spectra from 25°C to −80°C.

- Solvent Polarity Studies : Compare -NMR chemical shifts in polar (DMSO) vs. non-polar (toluene) solvents to probe ion pairing.

- Triangulation : Validate findings using complementary techniques like ESR for radical intermediates or UV-Vis for conjugation effects .

Q. How can researchers design experiments to investigate the compound’s reactivity toward electrophilic aromatic substitution?

- Methodological Answer :

- Kinetic Studies : Monitor reaction progress via in situ -NMR with controlled addition of electrophiles (e.g., NO).

- Isotopic Labeling : Use -labeled substrates to track regioselectivity.

- Computational Pre-screening : DFT predicts reactive sites via Fukui indices, guiding experimental design .

Data Contradiction and Validation

Q. What methodological rigor is required when reporting conflicting thermal stability data?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.